Phenol-13C6

Catalog No.
S1526141
CAS No.
89059-34-7
M.F
C6H6O
M. Wt
100.067 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenol-13C6

CAS Number

89059-34-7

Product Name

Phenol-13C6

IUPAC Name

(1,2,3,4,5,6-13C6)cyclohexatrienol

Molecular Formula

C6H6O

Molecular Weight

100.067 g/mol

InChI

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

ISWSIDIOOBJBQZ-IDEBNGHGSA-N

SMILES

C1=CC=C(C=C1)O

Synonyms

Benzenol-13C6; Hydrozybenzene-13C6; NSC 36808-13C6;

Canonical SMILES

C1=CC=C(C=C1)O

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O

Soil Microbial Community Analysis

Phenol-13C6 serves as a valuable tool in studying the metabolism of phenol by soil microbial communities. Techniques like Stable Isotope Probing (SIP) coupled with Gas Chromatography-Mass Spectrometry (GC/MS) allow researchers to identify specific microorganisms involved in phenol degradation. The incorporation of the 13C isotope into the microbial biomass reveals the organisms actively degrading the phenol molecule. This approach helps track carbon flow through the microbial food chain, providing insights into the functioning of soil ecosystems [1].

*Source: DeRito, C. M., Pumphrey, G. D., & Madsen, E. L. (2005). Stable isotope probing--linking microbial identities to function in diverse, environmental samples. [Environmental Microbiology], 7(7), 955-962.

Impact on Central Carbon Metabolism

Studies using Escherichia coli, a common laboratory bacterium, have shown that Phenol-13C6 can influence the organism's central carbon metabolism. The incorporation of the 13C isotope allows researchers to track the fate of the carbon atoms from the phenol molecule. This has revealed that Phenol-13C6 can affect pathways like the Tricarboxylic Acid (TCA) cycle and acetate production, highlighting the organism's metabolic response to utilizing phenol as a carbon source [2].

*Source: Zhang, X., & Fang, H. (2006). Impact of phenol on central carbon metabolism in Escherichia coli. [Journal of Applied Microbiology], 101(3), 549-556.

Phenol-13C6 is a stable isotopic variant of phenol, characterized by the substitution of six hydrogen atoms with carbon-13 isotopes. Its chemical formula is represented as C6H6OC_6H_6O with a molecular weight of approximately 100.07 g/mol. This compound is primarily utilized in research and industrial applications where the tracking of carbon atoms is crucial, particularly in metabolic studies and isotopic labeling experiments. The compound exhibits similar physical properties to regular phenol, including a melting point of 40-42 °C and a boiling point of 182 °C .

Can be performed to replace hydrogen atoms with carbon-13 through various catalytic processes.
  • Isotopic Exchange: This method involves exchanging hydrogen atoms in phenol with carbon-13 from labeled sources under specific conditions.
  • These synthesis methods are critical for producing labeled compounds for research purposes .

    Phenol-13C6 has been utilized in biological studies to trace metabolic pathways due to its stable isotope labeling. It is not inherently biologically active but serves as a tool for understanding the metabolism of phenolic compounds in biological systems. Studies have shown that phenolic compounds can exhibit antioxidant properties and may influence various biological processes, such as:

    • Antioxidant Activity: Compounds similar to phenol can scavenge free radicals, potentially reducing oxidative stress.
    • Antimicrobial Properties: Some phenolic compounds demonstrate antimicrobial effects against various pathogens.
    • Anti-inflammatory Effects: Research indicates that certain phenolic compounds may modulate inflammatory responses.

    Phenol-13C6 can be synthesized through several methods:

    • Carbon Dioxide Incorporation: The most common method involves the reaction of phenol with carbon dioxide labeled with carbon-13. This process allows for the incorporation of carbon-13 into the phenolic structure.
    • Chemical Modification: Starting from regular phenol,

    Phenol-13C6 has several applications across different fields:

    • Metabolic Studies: Used extensively in tracer studies to investigate metabolic pathways involving phenolic compounds.
    • Analytical Chemistry: Employed as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy for quantifying metabolites.
    • Pharmaceutical Research: Assists in understanding drug metabolism and pharmacokinetics by tracing carbon atoms in drug molecules.

    The use of stable isotopes like Phenol-13C6 enhances the accuracy and reliability of experimental results .

    Interaction studies involving Phenol-13C6 focus on its behavior in biological systems and its interactions with other molecules:

    • Protein Binding Studies: Investigating how Phenol-13C6 interacts with proteins helps understand its potential effects on biological functions.
    • Metabolite Profiling: Analyzing how Phenol-13C6 is metabolized provides insights into its role within metabolic pathways.
    • Toxicological Assessments: Understanding how this compound interacts with cellular components aids in evaluating its safety profile.

    These studies are vital for assessing the implications of using Phenol-13C6 in research and industry .

    Phenol-13C6 shares similarities with various other isotopically labeled compounds. Below is a comparison highlighting its uniqueness:

    Compound NameChemical FormulaUnique Features
    Phenol-d6C6H6ODeuterated form; used for NMR applications
    Benzene-13C6C6H6Labeled benzene; used in environmental studies
    Aniline-13C6C6H7NAmino derivative; used in dye synthesis
    Chlorobenzene-13C6C6H5ClHalogenated variant; useful in organic synthesis
    Phenol-d5C6H5DAnother deuterated variant; often used in spectroscopy

    Phenol-13C6 stands out due to its specific labeling with carbon isotopes, making it particularly useful for tracking carbon flow in metabolic processes while being chemically similar to regular phenol .

    XLogP3

    1.5

    Hydrogen Bond Acceptor Count

    1

    Hydrogen Bond Donor Count

    1

    Exact Mass

    100.06199382 g/mol

    Monoisotopic Mass

    100.06199382 g/mol

    Heavy Atom Count

    7

    GHS Hazard Statements

    Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
    H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
    H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
    H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
    H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
    H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Health Hazard Acute Toxic

    Corrosive;Acute Toxic;Health Hazard

    Wikipedia

    Phenol-13C6

    Dates

    Modify: 2023-08-15

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